molecular formula C10H7F2NO2 B12292837 2-Cyano-3-(2,4-difluorophenyl)propionic Acid

2-Cyano-3-(2,4-difluorophenyl)propionic Acid

Cat. No.: B12292837
M. Wt: 211.16 g/mol
InChI Key: LKRPEENNIIRZAJ-UHFFFAOYSA-N
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Description

2-Cyano-3-(2,4-difluorophenyl)propionic Acid is an organic compound with the molecular formula C10H7F2NO2 It is a derivative of propionic acid, featuring a cyano group and two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2,4-difluorophenyl)propionic Acid typically involves the reaction of 2,4-difluorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The resulting product is then subjected to hydrolysis to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2,4-difluorophenyl)propionic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-3-(2,4-difluorophenyl)propionic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2,4-difluorophenyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)propionic Acid
  • 2-Cyano-3-(2-fluorophenyl)propionic Acid
  • 2-Cyano-3-(4-fluorophenyl)propionic Acid

Uniqueness

2-Cyano-3-(2,4-difluorophenyl)propionic Acid is unique due to the presence of both cyano and difluorophenyl groups, which confer distinct chemical properties

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

2-cyano-3-(2,4-difluorophenyl)propanoic acid

InChI

InChI=1S/C10H7F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3H2,(H,14,15)

InChI Key

LKRPEENNIIRZAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(C#N)C(=O)O

Origin of Product

United States

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